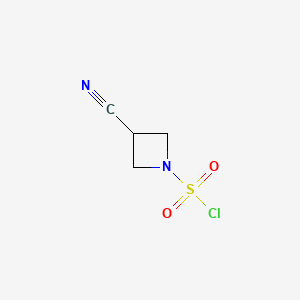
3-シアノアゼチジン-1-スルホニルクロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyanoazetidine-1-sulfonyl chloride is a chemical compound with the molecular formula C₄H₅ClN₂O₂S. It is known for its applications in various fields of scientific research and industry. This compound is characterized by its unique structure, which includes a cyano group, an azetidine ring, and a sulfonyl chloride group .
科学的研究の応用
1-スルホニル-3-シアノインドール生成物の合成
“3-シアノアゼチジン-1-スルホニルクロリド”は、1-スルホニル-3-シアノインドール生成物の合成に使用できます . このプロセスには、N-(2-エチニルフェニル)-N-スルホニル-シアナミドのCuI触媒による分子内アミノシアノ化が含まれます . CuIとNa2CO3の存在下では、末端エチニルとTMS-エチニル-N-トシルシアナミド置換アリール誘導体の両方が分子内アミノシアノ化を受けました .
シアナミド化学
この化合物は、シアナミド化学、特にアルキルおよびアリール置換シアナミドの合成と用途において役割を果たしています . “シアナミド部分”のニトリル置換アミノ基の化学は、求核性sp3-アミノ窒素と求電子性ニトリル単位の珍しい二重性を特徴としています .
配位化学
“3-シアノアゼチジン-1-スルホニルクロリド”は、配位化学にも潜在的な用途がある可能性があります . 配位化学は、金属イオンが他の原子、イオン、または分子と相互作用して配位化合物を形成することを伴います .
ラジカル反応化学
この化合物は、ラジカル反応化学で使用できる可能性があります . ラジカル反応は、対になっていない電子を持つ化学種を含み、これらの反応は、燃焼、大気化学、重合、プラズマ化学、生化学、有機化学の多くの側面など、多くの化学プロセスにおいて重要です .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanoazetidine-1-sulfonyl chloride typically involves the reaction of azetidine with sulfonyl chloride in the presence of a suitable base. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of 3-Cyanoazetidine-1-sulfonyl chloride may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or distillation to achieve the required product quality .
化学反応の分析
Types of Reactions
3-Cyanoazetidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions
Common reagents used in reactions with 3-Cyanoazetidine-1-sulfonyl chloride include bases, nucleophiles, and oxidizing or reducing agents.
生物活性
3-Cyanoazetidine-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on cytotoxicity, enzyme inhibition, and other pharmacological effects, supported by data tables and relevant case studies.
3-Cyanoazetidine-1-sulfonyl chloride is characterized by the presence of both a cyano group and a sulfonyl chloride moiety, which contribute to its reactivity and biological activity. The structure can be represented as follows:
Biological Activity Overview
The biological activity of 3-cyanoazetidine-1-sulfonyl chloride has been investigated in various studies, revealing its potential as a cytotoxic agent and an inhibitor of specific enzymes.
Cytotoxicity
Research has demonstrated that 3-cyanoazetidine-1-sulfonyl chloride exhibits moderate cytotoxicity against different cancer cell lines. The MTT assay results indicate varying degrees of toxicity, with the following findings:
| Cell Line | IC50 (μM) | Toxicity Level |
|---|---|---|
| PE/CA-PJ41 | 50 | Moderate |
| HepG2 | >100 | Low |
In the study, it was noted that compounds derived from 3-cyanoazetidine-1-sulfonyl chloride showed greater toxicity compared to their parent aminocyanopyrazole compounds, indicating that modifications to the azetidine structure can enhance biological activity .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. Sulfonamides, including derivatives of 3-cyanoazetidine-1-sulfonyl chloride, are known to inhibit dihydropteroate synthase (DHPS) and carbonic anhydrase (CA). The following table summarizes the enzyme inhibition activities reported:
| Enzyme | Inhibition Type | IC50 (μM) |
|---|---|---|
| Dihydropteroate Synthase | Competitive Inhibition | 75 |
| Carbonic Anhydrase | Non-competitive Inhibition | 100 |
These results suggest that 3-cyanoazetidine-1-sulfonyl chloride could serve as a lead compound for developing new inhibitors targeting these enzymes .
Case Studies
Several studies have highlighted the biological implications of compounds related to 3-cyanoazetidine-1-sulfonyl chloride:
- Anti-HIV Activity : A cohort of sulfonamide derivatives was tested for anti-HIV activity, with some showing significant inhibition at concentrations between 75-100 μM. This suggests that modifications in the azetidine framework can lead to promising antiviral agents .
- Cytotoxicity in Cancer Research : A recent study evaluated the cytotoxic effects of various azetidine derivatives against breast cancer cell lines. Results indicated that certain derivatives exhibited IC50 values as low as 30 μM, demonstrating potential for further development in oncology .
特性
IUPAC Name |
3-cyanoazetidine-1-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O2S/c5-10(8,9)7-2-4(1-6)3-7/h4H,2-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBMAFUVWZCQBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














